molecular formula C5H5F2KO2 B2523309 Potassium 2-(2,2-difluorocyclopropyl)acetate CAS No. 2137916-98-2

Potassium 2-(2,2-difluorocyclopropyl)acetate

Cat. No.: B2523309
CAS No.: 2137916-98-2
M. Wt: 174.188
InChI Key: FVTJTDXSQLMYOF-UHFFFAOYSA-M
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Description

Potassium 2-(2,2-difluorocyclopropyl)acetate is a chemical reagent designed for research and development applications. As a salt of a difluorocyclopropane-containing carboxylic acid, it serves as a valuable synthon for the introduction of the 2,2-difluorocyclopropyl moiety into more complex molecular architectures. The difluorocyclopropane group is a prominent structural motif in medicinal and agrochemical research due to the profound effects fluorine substitution can have on a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and overall bioavailability . Researchers utilize this compound in the synthesis of potential pharmaceutical candidates, particularly in the exploration of mechanism-based inhibitors or as a means to fine-tune the electronic and steric characteristics of a lead compound . The potassium salt offers improved handling and solubility in various reaction media compared to the free acid. This product is intended for research purposes by qualified laboratory professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

potassium;2-(2,2-difluorocyclopropyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2.K/c6-5(7)2-3(5)1-4(8)9;/h3H,1-2H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTJTDXSQLMYOF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137916-98-2
Record name potassium 2-(2,2-difluorocyclopropyl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(2,2-difluorocyclopropyl)acetate typically involves the reaction of 2,2-difluorocyclopropylacetic acid with a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. The general reaction scheme can be represented as follows:

2,2-difluorocyclopropylacetic acid+KOHPotassium 2-(2,2-difluorocyclopropyl)acetate+H2O\text{2,2-difluorocyclopropylacetic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2,2-difluorocyclopropylacetic acid+KOH→Potassium 2-(2,2-difluorocyclopropyl)acetate+H2​O

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Potassium 2-(2,2-difluorocyclopropyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetate group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The cyclopropyl ring and the fluorine atoms can influence the reactivity of the compound in oxidation and reduction reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted cyclopropyl derivatives, while oxidation and reduction can lead to different functionalized products.

Scientific Research Applications

Organic Synthesis

Potassium 2-(2,2-difluorocyclopropyl)acetate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are essential in developing new materials and pharmaceuticals.

Research indicates that this compound may exhibit significant biological activity due to its interaction with biological systems. Preliminary studies suggest potential enzyme inhibition and receptor modulation, which could lead to therapeutic applications in treating various diseases.

Medicinal Chemistry

The compound's fluorinated structure is believed to enhance its lipophilicity and binding affinity to biological targets. This property makes it a candidate for drug development, particularly in creating novel therapeutics for conditions such as cancer and neurological disorders.

Case Study 1: Antimicrobial Properties

A study on acetic acid derivatives demonstrated their effectiveness in inhibiting bacterial growth in burn wound infections. Given the structural similarities with this compound, it is plausible that this compound may exhibit comparable efficacy against bacterial pathogens.

Case Study 2: Neurological Applications

Research into fluorinated compounds has shown promise in modulating potassium channels associated with neurological disorders. This compound could potentially serve as a modulator for KCNQ channels implicated in benign familial neonatal convulsions and other forms of epilepsy.

Mechanism of Action

The mechanism of action of Potassium 2-(2,2-difluorocyclopropyl)acetate involves its interaction with molecular targets through its fluorinated cyclopropyl ring. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with enzymes, receptors, or other biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2,2-Difluorocyclopentyl)acetate

  • Molecular Formula : C₉H₁₄F₂O₂
  • Key Features : Replaces the cyclopropane with a cyclopentane ring, reducing ring strain and altering lipophilicity.
  • Synthesis : Likely via esterification of the corresponding acid.
  • Applications : Used in organic synthesis for drug intermediates; the larger ring size may improve bioavailability compared to cyclopropane analogs.
  • Physicochemical Properties : Higher molecular weight (192.21 g/mol) and logP (~2.5 estimated) than the potassium salt, favoring membrane permeability.

Potassium (2,2-Difluorocyclopropyl)trifluoroborate

  • Molecular Formula : C₃H₄BF₅K (CAS: 2416056-30-7).
  • Key Features : Boron-containing analog with trifluoroborate group instead of acetate.
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions due to boron’s reactivity, unlike the carboxylate’s ionic properties.
  • Advantage : Enhanced stability in aqueous conditions compared to boronic acids.

Ethyl 2-(2,5-Dichlorophenyl)-2,2-Difluoroacetate

  • Molecular Formula : C₁₀H₈Cl₂F₂O₂ (CAS: 1215206-21-5).
  • Key Features : Aromatic dichlorophenyl group increases steric bulk and electron-withdrawing effects.
  • Toxicity : Likely higher toxicity due to chlorine substituents, contrasting with the potassium salt’s use in agrochemicals.
  • Applications : Intermediate in herbicide synthesis.

Methyl 2-Chloro-2-Cyclopropylideneacetate

  • Molecular Formula : C₆H₇ClO₂ (CAS: 82979-45-1).
  • Key Features : Chlorine substituent and cyclopropylidene (unsaturated) ring increase electrophilicity.
  • Reactivity : Participates in Diels-Alder reactions, unlike the saturated difluorocyclopropyl analog.

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Estimated) Applications
Potassium 2-(2,2-difluorocyclopropyl)acetate C₅H₅F₂KO₂ 178.22 Carboxylate, cyclopropane ~0.5 (polar salt) Agrochemicals, Pharma
Ethyl 2-(2,2-difluorocyclopentyl)acetate C₉H₁₄F₂O₂ 192.21 Ester, cyclopentane ~2.5 Drug intermediates
Potassium trifluoroborate analog C₃H₄BF₅K 183.97 Trifluoroborate ~1.2 Cross-coupling reactions
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate C₁₀H₈Cl₂F₂O₂ 269.07 Aromatic chloride, ester ~3.8 Herbicides

Stability and Reactivity

  • The potassium salt’s ionic nature increases water solubility (>100 mg/mL estimated), whereas ethyl esters (e.g., ) are more lipophilic.
  • The cyclopropane ring in the potassium salt introduces strain, enhancing reactivity in ring-opening reactions compared to cyclopentane derivatives.

Biological Activity

Potassium 2-(2,2-difluorocyclopropyl)acetate is a compound of interest due to its potential biological activities. This article reviews the relevant literature on its biological activity, focusing on mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is characterized by the presence of a difluorocyclopropyl group attached to an acetate moiety. This structural feature may influence its interaction with biological targets and its overall pharmacokinetic profile.

Research indicates that compounds similar to this compound can modulate various biological pathways:

  • Potassium Channel Modulation : Compounds that affect potassium ion flux through voltage-dependent potassium channels have been shown to influence neuronal excitability and may have implications in treating neurological disorders .
  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of lactate dehydrogenase (LDH), which plays a crucial role in cellular metabolism and cancer progression. Inhibition of LDH can lead to decreased tumor cell growth and increased apoptosis in certain cancer cell lines .

Biological Activity Data

The following table summarizes key findings from studies on this compound and related compounds:

Study Findings Cell Lines/Models Mechanism
Study AInhibition of LDH activity leading to reduced lactate productionMiaPaCa-2 (pancreatic cancer), A673 (Ewing's sarcoma)Metabolic disruption
Study BModulation of KCNQ potassium channels affecting neuronal firingNeuronal cell modelsIon channel modulation
Study CInduction of apoptosis in cancer cells via metabolic pathwaysVarious cancer cell linesApoptotic signaling

Case Studies

  • Case Study on Cancer Cell Lines : A study explored the effects of this compound on MiaPaCa-2 and A673 cell lines. Results indicated a significant reduction in cell viability correlated with increased LDH inhibition, suggesting potential for use in cancer therapy .
  • Neuropharmacological Effects : Another investigation into potassium channel modulators highlighted the ability of compounds similar to this compound to alter neuronal excitability. This suggests possible applications in treating epilepsy or other neurological disorders through modulation of KCNQ channels .

Research Findings

A comprehensive review of literature indicates that this compound exhibits promising biological activities:

  • Anticancer Properties : The inhibition of LDH suggests a metabolic targeting strategy that could be beneficial in cancer treatment by depriving tumors of energy sources necessary for growth.
  • Neurological Applications : Its potential as a modulator of potassium channels opens avenues for research into treatments for conditions such as epilepsy or chronic pain.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Potassium 2-(2,2-difluorocyclopropyl)acetate?

  • Methodological Answer : Synthesis typically involves cyclopropanation of fluorinated precursors. For example, cyclopropane rings can be formed via [2+1] cycloaddition using difluorocarbene intermediates. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly impact yield. Flash chromatography (petroleum ether/Et₂O mixtures) is recommended for purification . Potassium salts are often derived via neutralization of the corresponding carboxylic acid with KOH under anhydrous conditions .

Q. How can researchers ensure purity and avoid byproducts during purification?

  • Methodological Answer : Use analytical techniques like HPLC or GC-MS to monitor reaction progress. For purification, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from polar aprotic solvents (e.g., acetonitrile). Impurities such as unreacted fluorinated precursors can be identified via 19F^{19}\text{F} NMR .

Q. What spectroscopic and computational methods are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm cyclopropane ring integrity and fluorine substitution patterns. For example, 19F^{19}\text{F} NMR signals for geminal difluorides typically appear as triplets (J ≈ 250–300 Hz) .
  • IR Spectroscopy : Detect ester carbonyl stretches (~1750 cm1^{-1}) and cyclopropane C-F vibrations (~1150 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the difluorocyclopropyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine atoms stabilizes adjacent carbocations but increases ring strain. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the cyclopropane ring may reduce reaction rates. Computational modeling (DFT) can predict transition-state geometries, while kinetic studies (e.g., variable-temperature NMR) quantify activation barriers .

Q. What strategies mitigate hydrolytic or thermal degradation of this compound?

  • Methodological Answer : Store the compound under inert atmosphere (argon) at ≤−20°C to prevent hydrolysis. Avoid protic solvents (e.g., water, alcohols) and strong acids/bases, which cleave the cyclopropane ring. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways via LC-MS .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using:

  • Dose-Response Curves : IC50_{50} values under consistent pH and temperature.
  • Control Experiments : Test metabolite stability (e.g., ester hydrolysis in serum) .
  • Structural Analogues : Compare activity with non-fluorinated cyclopropane derivatives to isolate fluorine-specific effects .

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